molecular formula C8H18OP+ B190146 Dibutylphosphine oxide CAS No. 15754-54-8

Dibutylphosphine oxide

Cat. No.: B190146
CAS No.: 15754-54-8
M. Wt: 161.2 g/mol
InChI Key: JMCNGFNJWDJIIV-UHFFFAOYSA-N
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Description

Dibutylphosphine oxide is an organophosphorus compound with the molecular formula C8H19OP. It is a phosphine oxide, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two butyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylphosphine oxide can be synthesized through several methods. One common approach involves the oxidation of dibutylphosphine using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, with the phosphine being converted to the corresponding phosphine oxide .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These methods may involve the use of continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutylphosphine oxide involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, its phosphine oxide group can participate in hydrogen bonding and other interactions, affecting the behavior of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Another phosphine oxide with phenyl groups instead of butyl groups.

    Diethylphosphine oxide: Contains ethyl groups instead of butyl groups.

    Dimethylphosphine oxide: Contains methyl groups instead of butyl groups

Uniqueness

Dibutylphosphine oxide is unique due to its specific combination of butyl groups and the phosphine oxide functional group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other phosphine oxides may not be able to fulfill .

Properties

IUPAC Name

dibutyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNGFNJWDJIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422862
Record name dibutylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15754-54-8
Record name dibutylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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